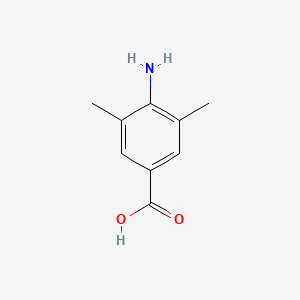

4-Amino-3,5-dimethylbenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives represent a significant class of compounds that are extensively studied in chemistry and pharmacology. ontosight.aipreprints.org The benzoic acid scaffold is present in numerous natural products and serves as a fundamental building block for the synthesis of a wide array of biologically active compounds. preprints.orgnih.gov Researchers have explored benzoic acid derivatives for their potential antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.ainih.gov

The versatility of the benzoic acid structure allows for the introduction of various functional groups onto the benzene (B151609) ring, leading to a diverse library of compounds with distinct biological activities. This has made them a cornerstone in drug design and discovery. nih.govnih.gov For instance, extensive research has been conducted on synthesizing and testing benzoic acid derivatives as inhibitors for enzymes like influenza neuraminidase. nih.govacs.org The study of 4-Amino-3,5-dimethylbenzoic acid fits within this broader context, as scientists investigate how the specific substitutions on its ring influence its chemical reactivity and biological potential.

Significance in Medicinal Chemistry and Organic Synthesis

The significance of this compound lies primarily in its role as a versatile chemical intermediate. smolecule.com Its functional groups—the carboxylic acid, the amino group, and the methyl groups—provide multiple sites for chemical modification, making it a valuable precursor in the synthesis of more complex molecules.

In medicinal chemistry, its structural framework is seen as a potential scaffold for developing new pharmaceutical agents. While specific, large-scale drug applications are still under investigation, derivatives of this compound have shown potential antimicrobial activity in some studies. smolecule.com Its primary role is as an intermediate in the synthesis of target molecules for drug discovery programs. smolecule.com The broader class of aminobenzoic acids, to which it belongs, are known components in medicinal chemistry. drugbank.com

In organic synthesis, the compound is utilized in several key reactions. The amino group allows it to undergo diazo coupling reactions to form azo compounds, which are important in the dye industry. smolecule.com The carboxylic acid group can be esterified by reacting with alcohols, producing esters that have applications as solvents or plasticizers. smolecule.com

The synthesis of this compound itself can be achieved through various methods. A common route involves the nitration of 3,5-dimethylbenzoic acid at the para position, followed by the reduction of the resulting nitro group to an amino group. smolecule.com Another approach starts with mesitylene (B46885), which is oxidized to form the target compound. smolecule.com These synthetic pathways highlight the chemical transformations that are central to organic chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEOOPXCKUWJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284617 | |

| Record name | 4-amino-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-40-8 | |

| Record name | 4-Amino-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 38033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4919-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 3,5 Dimethylbenzoic Acid

Oxidation Pathways of Precursor Compounds in Organic Synthesis

A primary route to substituted benzoic acids involves the oxidation of alkyl groups on an aromatic ring. In the synthesis of 4-amino-3,5-dimethylbenzoic acid, a common precursor is 3,5-dimethylbenzoic acid, which can be synthesized via the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene).

The oxidation of the methyl groups of mesitylene requires careful control to achieve mono-oxidation. Various industrial and laboratory methods have been developed for this purpose. Commercial production of benzoic acid often involves the partial oxidation of toluene (B28343) using oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.org Similar principles are applied to the oxidation of mesitylene. For instance, methods using air as the oxidant in the presence of a cobalt acetate (B1210297) catalyst have been reported for the synthesis of 3,5-dimethylbenzoic acid from mesitylene. google.comgoogle.com Another approach involves the use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. google.comresearchgate.net For example, 2,4-dimethylnitrobenzene can be oxidized to 3-methyl-4-nitrobenzoic acid using potassium permanganate, demonstrating the feasibility of selectively oxidizing a methyl group on a substituted benzene (B151609) ring. researchgate.net A Chinese patent describes a method for preparing 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene using dilute nitric acid as the oxidant. google.com Once the precursor 3,5-dimethylbenzoic acid is obtained, it can be carried forward to the final product through subsequent reactions.

| Starting Material | Oxidizing Agent/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Mesitylene | Air / Cobalt Acetate | 3,5-Dimethylbenzoic acid | A common industrial approach for oxidizing alkylbenzenes. | google.comgoogle.com |

| 2,4-Dimethylnitrobenzene | Potassium Permanganate / Phase Transfer Catalyst | 3-Methyl-4-nitrobenzoic acid | Yield of 41% was achieved; the phase transfer catalyst was crucial for selectivity. | researchgate.net |

| 2,4-Dimethylnitrobenzene | Nitric Acid | 3-Methyl-4-nitrobenzoic acid | Utilizes nitric acid as the primary oxidant. | google.com |

| Toluene | Oxygen / Cobalt or Manganese Naphthenates | Benzoic acid | A high-yield commercial process using abundant materials. | wikipedia.org |

Strategies Employing Nitration and Subsequent Reduction for Aminobenzoic Acid Formation

A classic and highly effective strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. This two-step process is a cornerstone of aromatic chemistry and is readily applied to the synthesis of this compound. smolecule.com

The synthesis begins with the precursor 3,5-dimethylbenzoic acid. The carboxylic acid group is a meta-directing deactivator, while the two methyl groups are ortho- and para-directing activators. Their combined influence strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-4 position, which is para to one methyl group and ortho to the other, and importantly, is the most activated and sterically accessible position. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.comvaia.com

Once the intermediate, 3,5-dimethyl-4-nitrobenzoic acid, is formed and isolated, the final step is the reduction of the nitro group to an amino group. biosynth.com A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a common and clean method, often employing catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. patsnap.comgoogle.comgoogle.com This method is highly efficient, with patents reporting yields of over 96% and purities greater than 99% for the conversion of 4-nitrobenzoic acid to 4-aminobenzoic acid. patsnap.comgoogle.com Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). vaia.com

| Step | Precursor | Reagents/Catalyst | Intermediate/Product | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Nitration | 3,5-Dimethylbenzoic acid | HNO₃ / H₂SO₄ | 3,5-Dimethyl-4-nitrobenzoic acid | Standard nitrating mixture. | smolecule.comyoutube.com |

| Reduction | 3,5-Dimethyl-4-nitrobenzoic acid | H₂, Pd/C | This compound | Hydrogen pressure 2-4 MPa, Temp 60-70°C. | patsnap.comgoogle.com |

| Reduction | 4-Nitrobenzoic acid (analogue) | H₂, Raney Nickel | 4-Aminobenzoic acid | Temp 100°C, H₂ pressure ~0.9 MPa. | chemicalbook.com |

| Reduction | p-Nitrotoluene (analogue) | Sn / HCl or Fe / HCl | p-Toluidine | Reaction in acidic medium. | vaia.com |

Exploration of Novel Catalytic Approaches in Synthesis

While traditional methods for aminobenzoic acid synthesis are robust, research continues to seek novel catalytic approaches that offer higher efficiency, better selectivity, and milder reaction conditions. The synthesis of aromatic amines is a field where catalytic innovation is particularly active.

One area of development is the use of advanced hydrogenation catalysts. Beyond traditional Pd/C, researchers have explored ligands for rhodium-based catalysts, such as TangPhos, for the asymmetric hydrogenation of enamines to produce chiral β-amino acids with high enantioselectivity. psu.edu While the target molecule is not chiral, these advanced catalytic systems highlight the potential for highly tailored catalysts to improve reaction outcomes. The use of nanoparticles as catalysts is another emerging trend, which can increase the yield and cost-effectiveness of aromatic amine production. ontosight.ai

Metal-free synthesis is a significant goal in modern organic chemistry to avoid contamination of the product with residual toxic metals. A notable advancement is the development of a metal-free reduction of aromatic nitro compounds using trichlorosilane (B8805176) (HSiCl₃) under continuous-flow conditions. beilstein-journals.org This method allows for the rapid and high-yield conversion of nitro derivatives to the corresponding primary amines at room temperature, offering a user-friendly and convenient alternative to metal-catalyzed hydrogenations. beilstein-journals.org Furthermore, biocatalysis is being explored for producing aromatic amines, using enzymes to conduct reactions with high efficiency and reduced environmental waste. ontosight.ai Copper-catalyzed intramolecular amination has also been reported as a method to form cyclic β-amino acids, demonstrating the ongoing innovation in C-N bond formation. rsc.org

Considerations of Green Chemistry Principles in Synthetic Route Design

Green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is increasingly influencing synthetic route design. The synthesis of this compound and related compounds can be made more sustainable by applying these principles.

Key considerations include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses, where multiple steps are carried out in a single reaction vessel, can improve atom economy and reduce waste from intermediate purification steps. acs.org

Use of Safer Solvents : Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on using water as an eco-friendly solvent, sometimes in combination with techniques like sonication to enhance reaction rates. digitellinc.com

Catalysis over Stoichiometric Reagents : Catalytic reductions (e.g., using H₂/Pd/C) are preferred over stoichiometric reagents (e.g., Sn/HCl) because they generate significantly less waste. rsc.org The development of metal-free catalytic systems, such as the trichlorosilane reduction, further enhances the green credentials of the synthesis. beilstein-journals.org

Renewable Feedstocks and Biocatalysis : While not yet standard for this specific compound, a broader trend in chemical manufacturing is the use of renewable, biomass-derived precursors and biocatalysts (enzymes) to drive reactions. ontosight.airsc.org These approaches can significantly reduce the environmental footprint of chemical production. ontosight.ai

The CHEM21 green metrics toolkit provides a framework for researchers to systematically evaluate the environmental impact of different synthetic pathways, encouraging more environmentally conscious decision-making in the laboratory. rsc.org

Derivatization and Functionalization Strategies of 4 Amino 3,5 Dimethylbenzoic Acid

Synthesis of Ester and Amide Derivatives

The presence of both an amino and a carboxylic acid group on 4-Amino-3,5-dimethylbenzoic acid allows for straightforward derivatization to form esters and amides.

Esterification of this compound is typically achieved through the Fischer-Speier esterification method. sphinxsai.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas. sphinxsai.com For instance, the reaction with methanol (B129727) yields this compound methyl ester. chemicalbook.com The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

Amide synthesis can be readily accomplished by reacting the carboxylic acid group of this compound with various primary or secondary amines. sphinxsai.com This condensation reaction often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using coupling agents. A direct one-step reaction can also be employed where an equimolar quantity of the amine and the amino acid ester are refluxed in a suitable solvent like methanol. sphinxsai.com The synthesis of amide derivatives from substituted anilines is a common strategy. sphinxsai.com

A study on cinnamic acid derivatives demonstrated the synthesis of a series of amides and esters, highlighting the versatility of these functionalization pathways for modifying biological activity. nih.gov Similarly, novel benzyloxybenzene substituted (S)-α-amino acid methyl esters and their corresponding amide derivatives have been synthesized and evaluated for various biological activities. nih.gov

Formation of Azo Compounds and Schiff Bases from this compound and its Precursors

The aromatic amino group of this compound is a key functional group for the synthesis of azo compounds and Schiff bases.

Azo compounds are characterized by the presence of a diazenyl (-N=N-) functional group. The synthesis of azo dyes from aromatic amines is a well-established two-step process. unb.ca The first step is diazotization, where the primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, to form a diazonium salt. unb.caontosight.ai

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

The resulting diazonium salt is then coupled with an activated aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, in an azo coupling reaction to form the azo compound. ontosight.aigoogle.com The ability of this compound to undergo diazo coupling makes it a valuable component in the synthesis of dyes.

Schiff bases , or imines, are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. The amino group of this compound can react with various aldehydes or ketones, often under reflux with a catalytic amount of acid, to form the corresponding Schiff base. researchgate.netresearchgate.net

Ar-NH₂ + R-CHO → Ar-N=CH-R + H₂O

The synthesis of Schiff bases from p-aminobenzoic acid and various aldehydes has been widely reported. researchgate.netcore.ac.uk These Schiff bases can serve as versatile ligands for the formation of metal complexes. researchgate.net

Development of Metal Complexes and Coordination Compounds

The derivatives of this compound, particularly Schiff bases and azo compounds, are excellent ligands for the formation of metal complexes and coordination compounds. byjus.com

Ligand Design and Coordination Chemistry Principles

The design of ligands derived from this compound leverages the coordinating ability of the carboxylate group, the amino group, and any newly introduced functional groups like the imine nitrogen in Schiff bases or the azo nitrogen in azo compounds. These ligands can act as bidentate, tridentate, or even polydentate ligands, binding to a central metal ion through multiple coordination sites. researchgate.netehu.es

The coordination can involve the nitrogen atom of the amino group and the oxygen atom of the carboxylate group. ehu.es In the case of Schiff base derivatives, the imine nitrogen also becomes a potential coordination site. researchgate.net For azo dye ligands, the nitrogen atoms of the azo group can coordinate with metal ions. researchcommons.org The choice of the metal ion and the specific ligand design dictates the properties and structure of the resulting coordination compound. ehu.es

Investigation of Complex Geometries and Hybridization States

The geometry and hybridization of the resulting metal complexes are determined by the coordination number of the central metal ion and the nature of the ligands. Common geometries for metal complexes include octahedral, tetrahedral, and square planar. ehu.esresearchcommons.org

For example, a study on metal complexes with a ligand derived from 2-amino-4,5-dimethylthiazole and 3,4-dimethylbenzoic acid proposed octahedral geometries with d²sp³ hybridization for chromium(II), cobalt(II), and nickel(II) complexes, a square planar geometry with dsp² hybridization for the gold(III) complex, and a tetrahedral geometry with sp³ hybridization for the silver(I) complex. researchcommons.org The specific geometry is influenced by factors such as the size and charge of the metal ion and the steric and electronic properties of the ligand.

Incorporation into Polymeric and Supramolecular Architectures

The bifunctional nature of this compound, possessing both hydrogen bond donor (amino group) and acceptor (carboxylic acid) sites, makes it an excellent building block for the construction of polymeric and supramolecular architectures.

Supramolecular assembly relies on non-covalent interactions such as hydrogen bonding and halogen bonding to organize molecules into larger, well-defined structures. nih.govmdpi.com The carboxylic acid group can form robust hydrogen-bonded synthons with other functional groups like pyridines or other amides. nih.gov The amino group can also participate in hydrogen bonding, further directing the assembly of the supramolecular network.

By carefully selecting co-formers, it is possible to create extended one-dimensional (1-D), two-dimensional (2-D), or even three-dimensional (3-D) architectures. The principles of crystal engineering guide the design of these structures, where the predictable nature of certain intermolecular interactions is used to achieve a desired connectivity and dimensionality. nih.gov

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of the synthesized derivatives of this compound influences their biological or chemical activity. These studies involve systematically modifying the structure of the parent compound and evaluating the impact of these changes on a specific activity.

For instance, in a study of Schiff base analogues of 4-aminoantipyrine, it was found that the position and nature of substituents on the benzylidene phenyl ring played a significant role in their antioxidant activity. nih.gov A similar approach can be applied to derivatives of this compound. By synthesizing a library of ester, amide, azo, and Schiff base derivatives with varying substituents, it is possible to elucidate key structural features required for a particular activity, such as antimicrobial or enzyme inhibitory properties. nih.gov

Derivatives of this compound have shown potential antimicrobial properties, and their structural similarity to other biologically active compounds suggests potential applications in pharmaceuticals.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Amino-3,5-dimethylbenzoic acid by providing information about the chemical environment of each proton and carbon atom.

Detailed research findings from ¹H and ¹³C NMR spectroscopy, conducted in acetonitrile-d₃ (CD₃CN), confirm the compound's structure. The ¹H NMR spectrum shows distinct signals corresponding to the different types of protons present. A broad singlet observed at 8.94 ppm is attributed to the acidic proton of the carboxylic acid group (-OH). The two aromatic protons, being chemically equivalent, appear as a singlet at 7.55 ppm. The amino group (-NH₂) protons produce a broad singlet at 4.52 ppm, and the six protons of the two equivalent methyl groups (-CH₃) resonate as a sharp singlet at 2.15 ppm. chemicalbook.com

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid is identified at a chemical shift of 168.5 ppm. The aromatic carbons show signals at 149.9 ppm (C1', attached to the amino group), 131.0 ppm (C3' and C5', the aromatic CH), 122.4 ppm (C4', attached to the carboxyl group), and 121.4 ppm (C2' and C6', attached to the methyl groups). The carbon atoms of the two methyl groups give a signal at 17.9 ppm. chemicalbook.com

Interactive Data Table: NMR Chemical Shifts for this compound

Below is a summary of the ¹H and ¹³C NMR chemical shifts (δ) in ppm.

| Nucleus | Atom | Chemical Shift (ppm) | Solvent |

| ¹H | Carboxylic Acid (-OH) | 8.94 (broad singlet) | CD₃CN |

| ¹H | Aromatic (-CH) | 7.55 (singlet, 2H) | CD₃CN |

| ¹H | Amino (-NH₂) | 4.52 (broad singlet, 2H) | CD₃CN |

| ¹H | Methyl (-CH₃) | 2.15 (singlet, 6H) | CD₃CN |

| ¹³C | Carbonyl (-C=O) | 168.5 | CD₃CN |

| ¹³C | Aromatic (C-NH₂) | 149.9 | CD₃CN |

| ¹³C | Aromatic (-CH) | 131.0 | CD₃CN |

| ¹³C | Aromatic (C-COOH) | 122.4 | CD₃CN |

| ¹³C | Aromatic (C-CH₃) | 121.4 | CD₃CN |

| ¹³C | Methyl (-CH₃) | 17.9 | CD₃CN |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While a specific experimental spectrum for this compound was not identified in the literature search, the expected characteristic absorption bands can be predicted based on its structure.

The key functional groups would produce the following vibrations:

N-H Stretching: The amino group (-NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations.

O-H Stretching: The carboxylic acid hydroxyl group (-OH) will exhibit a very broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the amino group typically appears around 1600 cm⁻¹.

C-O Stretching and O-H Bending: These vibrations associated with the carboxylic acid group are expected between 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. For this compound, the chromophore is the substituted benzene (B151609) ring, which contains π-electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . In positive-ion electrospray ionization mass spectrometry (ESI+), the compound is readily detected as the protonated molecule [M+H]⁺, which has been experimentally observed at a mass-to-charge ratio (m/z) of 166. chemicalbook.com Predicted mass spectrometry data also indicate the potential for observing other adducts.

Fragmentation analysis would likely proceed through characteristic pathways for aminobenzoic acids, such as the loss of a hydroxyl radical (•OH, 17 Da) or the loss of the entire carboxyl group (•COOH, 45 Da) from the molecular ion.

Interactive Data Table: Mass Spectrometry Data for this compound

The table includes both experimental and predicted m/z values for various adducts.

| Adduct | Formula | m/z (Experimental) | m/z (Predicted) | Ion Type |

| [M+H]⁺ | [C₉H₁₂NO₂]⁺ | 166 | 166.0863 | Protonated Molecule |

| [M+Na]⁺ | [C₉H₁₁NNaO₂]⁺ | - | 188.0682 | Sodium Adduct |

| [M-H]⁻ | [C₉H₁₀NO₂]⁻ | - | 164.0717 | Deprotonated Molecule |

| [M+NH₄]⁺ | [C₉H₁₅N₂O₂]⁺ | - | 183.1128 | Ammonium Adduct |

| [M+K]⁺ | [C₉H₁₁KNO₂]⁺ | - | 204.0421 | Potassium Adduct |

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystalline form of a compound.

A search of the available literature did not yield any specific crystallographic data or reports on the single-crystal X-ray diffraction analysis of this compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) in Stability and Decomposition Research

Thermal analysis techniques are used to study the effect of heat on a material. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing information on thermal stability and decomposition profiles. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions.

No specific experimental data from TGA or DSC studies for this compound were found in the reviewed scientific literature. Such studies would be valuable in determining the compound's melting point, thermal stability, and decomposition pathway.

Electrochemical Methods for Redox Behavior Investigations

Electrochemical methods, such as cyclic voltammetry (CV), are utilized to investigate the redox (reduction-oxidation) properties of a compound. These techniques can determine the oxidation and reduction potentials, providing insight into the electron-transfer capabilities of the molecule. For a compound like this compound, the amino group is susceptible to oxidation.

Limited Research Data Curbs Comprehensive Biological and Pharmacological Analysis of this compound

Despite a thorough review of available scientific literature, a comprehensive biological and pharmacological profile of the chemical compound this compound, as outlined in the requested article structure, cannot be compiled at this time. Publicly accessible research databases and scientific publications contain insufficient specific data regarding its antimicrobial, anti-inflammatory, and anticancer properties.

The initial investigation sought to detail the compound's efficacy against various bacterial, fungal, and parasitic strains, explore its anti-inflammatory mechanisms, and assess its potential in cancer therapy, including its effects on cell proliferation and targeted strategies. However, the search for direct research on this compound in these areas yielded no specific studies.

While research exists for related compounds, such as other benzoic acid derivatives or isomers like 4-Amino-2,3-dimethylbenzoic acid, the unique structural configuration of this compound means that the biological activities of these related molecules cannot be scientifically and accurately attributed to it. For instance, studies on aminobenzoic acid derivatives have shown anti-inflammatory and antitumor potential, but these findings are not directly applicable to the specific subject of this inquiry. Similarly, while various amino acid derivatives have been investigated for antimicrobial properties, no such data was found for this compound.

The absence of dedicated research on the biological and pharmacological activities of this compound prevents the creation of an evidence-based article that adheres to the requested detailed outline. Further empirical studies are required to elucidate the potential therapeutic properties of this specific compound.

Biological and Pharmacological Research Perspectives

Enzyme Inhibition Studies and Mechanistic Insights

Interactions with Key Metabolic Pathways

The primary metabolic pathway where PABA analogs are studied is the folic acid synthesis pathway, which is crucial for many bacteria but not for humans. wikipedia.org In this pathway, the enzyme dihydropteroate (B1496061) synthase (DHPS) incorporates PABA to form dihydropteroic acid, an essential precursor to folate. mhmedical.com Compounds that are structurally analogous to PABA can interfere with this process. wikipedia.org Research on various PABA derivatives shows they can be taken up by the bacterial folate-synthesizing enzyme system. nih.gov

The interaction of these analogs with the enzyme's binding site is influenced by their physicochemical properties. Structure-activity relationship studies on PABA derivatives have indicated that ionization is a critical factor for their incorporation into the metabolic pathway. nih.gov Furthermore, the presence of bulky substituents on the benzene (B151609) ring can affect the rate of analogue formation; for instance, bulky groups in the 2-position have been noted to alter the interaction. nih.gov As 4-Amino-3,5-dimethylbenzoic acid features methyl groups at the 3 and 5 positions, its interaction would be governed by the specific steric and electronic profile it presents to the DHPS active site. This compound has also been utilized as a starting material in the synthesis of methotrexate (B535133) derivatives, which are well-known antifolates that interfere with this same metabolic area. google.com

Influence on Enzyme Kinetics and Activity

Derivatives of aminobenzoic acids primarily act as competitive inhibitors of dihydropteroate synthase (DHPS). mhmedical.com This means they directly compete with the natural substrate, PABA, for binding to the enzyme's active site. When the inhibitor is bound, the enzyme cannot bind PABA, thereby blocking the synthesis of dihydropteroic acid and halting the folate pathway. mhmedical.com

The effectiveness of such inhibitors is often quantified by their I50 value, which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Studies on various PABA analogs have determined these values to compare their potency. nih.gov The variance in the inhibitory power of different PABA derivatives can be attributed to how well the resulting dihydropteroic acid analogues function as metabolites or how effectively they compete with PABA. nih.gov Research into other, structurally related aminobenzoic acid derivatives, such as oxalylarylaminobenzoic acids, has identified them as reversible and competitive inhibitors of different enzymes like protein tyrosine phosphatase 1B (PTP1B), demonstrating the versatility of this chemical class in influencing enzyme kinetics. nih.gov

| Inhibition Type | Mechanism | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |

| Mixed | Inhibitor binds to both the free enzyme and enzyme-substrate complex at an allosteric site, but with different affinities. | Decreases | Varies (can increase or decrease) |

Considerations of Bioavailability for Therapeutic Applications of Derivatives

The development of derivatives from a parent compound like this compound is a common strategy in medicinal chemistry to enhance therapeutic potential. A key consideration in this process is bioavailability, which describes the fraction of an administered drug that reaches the systemic circulation. Poor bioavailability can limit the effectiveness of a potential therapeutic agent.

Research has shown that derivatives of aminobenzoic acids can be designed to have favorable pharmacokinetic profiles. For instance, a study on a series of oxalylarylaminobenzoic acid derivatives, which are structurally related, demonstrated that some compounds possessed oral bioavailability in rats. nih.gov The chemical structure is often modified to create esters or amides to improve properties like solubility and membrane permeability, which are crucial for absorption. google.comgoogle.com The potential for a compound to be orally bioavailable is a significant advantage in drug development, and predictive models, such as the Abbott Bioavailability Score, are sometimes used to estimate this likelihood for new chemical entities. ambeed.com

| Property | Description | Influence on Bioavailability |

|---|---|---|

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating how lipophilic ("fat-loving") a compound is. | An optimal range is needed; too low and it won't cross lipid membranes, too high and it may get stuck in membranes or have poor solubility. |

| pKa (Ionization) | The acid dissociation constant, which determines the extent of ionization at a given pH. | Affects both solubility and permeability. The non-ionized form is generally more lipid-soluble and better absorbed. |

| Aqueous Solubility | The maximum amount of a compound that can dissolve in water. | A compound must have some solubility in the gastrointestinal fluids to be absorbed. Poor solubility is a major cause of low bioavailability. |

| Molecular Weight | The mass of one mole of the substance. | Lower molecular weight compounds (<500 Da) are often more readily absorbed. |

Immunomodulatory Effects and Receptor Interactions

Research has extended into the role of this compound as a building block for compounds with immunomodulatory activity. Patent literature reveals its use as a starting material for the synthesis of novel amino acid compounds designed to act as agonists for the sphingosine-1-phosphate receptor 1 (S1P1). google.comgoogle.com

S1P1 receptor agonists are a class of immunomodulators that function by inducing the sequestration of lymphocytes (T cells and B cells) in secondary lymphoid tissues like lymph nodes. google.com This prevents the lymphocytes from circulating to sites of inflammation, thereby suppressing the immune response without causing systemic immunosuppression. google.com Such a mechanism is highly desirable for the treatment of autoimmune diseases and the prevention of organ transplant rejection. google.com Additionally, this compound has been used in the creation of inhibitors for cyclin-dependent kinases (CDKs), which are enzymes that can play a role in regulating the immune system. google.com

| Target Receptor/Enzyme | Function | Therapeutic Potential |

|---|---|---|

| Sphingosine-1-Phosphate Receptor 1 (S1P1) | Controls lymphocyte egress from lymph nodes into the bloodstream. google.comgoogle.com | Autoimmune diseases (e.g., multiple sclerosis), prevention of organ transplant rejection. google.com |

| Cyclin-Dependent Kinases (CDKs) | Regulate cell cycle progression and can be involved in the proliferation of immune cells. google.com | Cancer, inflammatory diseases. |

Neuropharmacological Investigations and Central Nervous System Activity

The potential for this compound and its derivatives to act on the central nervous system (CNS) has also been a subject of investigation. A doctoral thesis explicitly documents the synthesis of this compound (referred to as LSP9-1180) for use in research targeting the vesicular glutamate (B1630785) transporter. u-paris.fr This transporter is responsible for loading the neurotransmitter glutamate into synaptic vesicles, a critical step in glutamatergic neurotransmission. u-paris.fr

Furthermore, related isomers of aminobenzoic acid have been explored for their neuropharmacological properties. Studies on m-aminobenzoic acid derivatives have reported anticholinesterase activity, meaning they inhibit the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). umn.edu Such inhibitors are a cornerstone of treatment for the cognitive symptoms of Alzheimer's disease. mdpi.com These findings suggest that the aminobenzoic acid scaffold is a viable starting point for developing CNS-active agents.

| Target | Function in the CNS | Relevance |

|---|---|---|

| Vesicular Glutamate Transporter (VGLUT) | Packages glutamate into synaptic vesicles for release. u-paris.fr | Modulating glutamatergic signaling, implicated in numerous neurological and psychiatric disorders. |

| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine in the synaptic cleft. umn.edu | Inhibition of AChE increases acetylcholine levels, a therapeutic strategy for Alzheimer's disease. mdpi.com |

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling serve as powerful tools in modern chemical and pharmaceutical research, enabling the prediction and analysis of molecular properties, behaviors, and interactions. These in silico methods provide valuable insights that can guide experimental studies, from drug design to materials science. For the compound this compound, computational studies can elucidate its structural, electronic, and thermodynamic characteristics, as well as its potential interactions with biological targets. While specific, dedicated studies on this compound are not extensively documented in publicly available literature, the application of standard computational methodologies can be described to illustrate their potential in characterizing this molecule.

Applications in Materials Science and Industrial Chemistry

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of 4-Amino-3,5-dimethylbenzoic acid, possessing both a carboxylate group (O-donor) and an amino group (N-donor), makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). nih.gov These materials consist of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures with potential applications in gas storage, separation, and catalysis. nih.govrsc.org

Aromatic carboxylic acids are among the most common ligands used in the synthesis of lanthanide complexes due to their strong oxygen-donating capability, which forms stable complexes. nih.gov The inclusion of a nitrogen-containing group, such as the amino group in this compound, can introduce additional coordination sites and help create novel structural architectures. nih.gov

While research has extensively covered related linkers, the principles are directly applicable. For instance, 4-aminobenzoic acid (pABA) has been used to synthesize a one-dimensional copper(II) coordination polymer, where the pABA ligand bridges metal centers through both its amino and carboxylic groups. nih.gov Similarly, lanthanide complexes have been successfully synthesized using ligands like 2,4-dimethylbenzoic acid and 3-dimethylaminobenzoic acid, demonstrating the utility of substituted benzoic acids in creating stable, functional coordination compounds. nih.govnih.gov The coordination of these ligands to lanthanide ions often results in complexes with interesting luminescent properties. nih.govmdpi.com

The general approach for synthesizing these materials involves reacting the organic ligand with a metal salt, often under hydrothermal or solvothermal conditions. nih.govmdpi.com The resulting crystal structure and properties are influenced by the specific geometry of the ligand and the coordination preference of the metal ion.

Table 1: Examples of Related Benzoic Acid Ligands in MOFs and Coordination Polymers

| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid (pABA) | Copper(II) | 1D Coordination Polymer | nih.gov |

| 3-Dimethylaminobenzoic acid | Gadolinium(III), Terbium(III) | Dimeric Lanthanide Complexes | nih.gov |

| 2,4-Dimethylbenzoic acid | Samarium(III), Europium(III), Praseodymium(III), Terbium(IV), Dysprosium(III) | Dinuclear Lanthanide Complexes | nih.govfrontiersin.org |

| 4-Aminobenzoic acid (4-ABA) | Zinc(II), Cadmium(II) | Fluorescent MOFs for molecular recognition | nih.gov |

Role in Dye Synthesis and Characterization for Specific Applications

This compound is a key intermediate in the synthesis of azo dyes. smolecule.com Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), constitute the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries. wikipedia.orgnih.gov

The synthesis of azo dyes from this compound involves a two-step process:

Diazotization: The primary aromatic amino group (–NH₂) of this compound is converted into a diazonium salt (–N₂⁺Cl⁻). This reaction is typically carried out in an acidic solution with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5°C) to ensure the stability of the diazonium salt. rasayanjournal.co.inunb.ca

Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. rasayanjournal.co.inunb.ca The diazonium salt attacks the activated aromatic ring of the coupling component to form the stable azo linkage, creating the final dye molecule. researchgate.net

The presence of the carboxylic acid group (–COOH) in the dye structure, contributed by the this compound backbone, enhances water solubility and can improve the dye's affinity for certain fibers, particularly those with basic sites like wool and polyamides. rasayanjournal.co.in The specific color of the resulting dye depends on the extended conjugated system of the entire molecule, which is determined by both the diazo component (derived from this compound) and the chosen coupling component. rasayanjournal.co.in

Researchers have synthesized novel azo dyes using structurally similar compounds, such as 3-amino-4-methyl-benzoic acid, coupled with various naphthols. rasayanjournal.co.in These dyes were characterized using UV-Visible absorption spectroscopy to determine their color properties and cyclic voltammetry to study their electrochemical behavior. rasayanjournal.co.in

Table 2: Spectral Data for Azo Dyes Derived from a Related Toluic Acid Derivative

| Coupling Component | Maximum Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient (log ε) |

|---|---|---|

| Resorcinol | 425 | 3.94 |

| Naphthol-AS | 480 | 4.20 |

| Naphthol-AS-D | 485 | 4.22 |

| Naphthol-AS-BS | 490, 520 | 4.25 |

Data adapted from studies on azo dyes synthesized from 3-amino-4-methyl-benzoic acid. rasayanjournal.co.in

Application in Polymer Science as Monomers or Additives

The dual functionality of this compound allows it to act as a monomer in the synthesis of various polymers. The amino (–NH₂) and carboxylic acid (–COOH) groups can react through condensation polymerization to form polyamides. Polyamides are a major class of high-performance polymers known for their excellent mechanical strength, thermal stability, and chemical resistance.

The general reaction involves the formation of an amide bond between the carboxylic acid group of one monomer and the amino group of another. This process can be used to create polymers with highly regular structures. The presence of the dimethyl-substituted aromatic ring in the polymer backbone would be expected to impart rigidity, enhance thermal stability, and decrease solubility in common solvents.

Studies on related molecules demonstrate this potential. For example, 3-amino-4-hydroxybenzoic acid has been used to synthesize thermotropic polybenzoxazoles (PBOs), a class of polymers with exceptionally high thermal resistance. researchgate.net Furthermore, 4-aminobenzoic acid (4-ABA) can be electropolymerized to form thin, conductive polymer films on electrode surfaces. mdpi.com This process involves the oxidative coupling of the monomer, creating a polymer with an extended π-conjugated system suitable for electronic applications. mdpi.com Given its structural similarity, this compound could potentially be used to synthesize analogous functional polymers.

Development of Chemical Sensors and Biosensors

Derivatives of aminobenzoic acid are increasingly being utilized in the development of sophisticated chemical sensors and biosensors. These sensors leverage the unique electronic and recognition properties of the molecules to detect specific analytes.

One prominent application is in the fabrication of electrochemical sensors. For instance, a sensor based on electropolymerized 4-aminobenzoic acid on a glassy carbon electrode has been successfully developed for the simultaneous detection of food azo dyes like sunset yellow FCF and tartrazine. mdpi.com The polymer film enhances the electrode's effective surface area and facilitates electron transfer, leading to a sensitive and selective response to the target analytes. mdpi.com The sensor demonstrated low detection limits, in the nanomolar range, making it suitable for food analysis. mdpi.com

In another approach, fluorescent MOFs built with 4-aminobenzoic acid linkers have been shown to act as selective sensors for other organic amines through a fluorescence quenching mechanism. nih.gov The porous structure of the MOF allows the analyte to interact with the framework, leading to a detectable change in luminescence. nih.gov

Furthermore, biosensors have been engineered to detect benzoic acid derivatives. A synthetic biosensor constructed in yeast was shown to be activated by various carboxylic acids, including p-aminobenzoic acid (pABA), resulting in a fluorescent output. nih.gov This demonstrates that the benzoic acid scaffold can be recognized by biological systems, opening the door for developing biosensors to monitor metabolic pathways or detect environmental contaminants. nih.gov Derivatives of 4-N,N-dimethylamino benzoic acid have also been investigated as fluorescence probes for monitoring radical processes in polymer matrices. researchgate.net

Table 3: Performance of a Sensor Based on Electropolymerized 4-Aminobenzoic Acid

| Analyte | Dynamic Range (µmol L⁻¹) | Limit of Detection (nmol L⁻¹) | Reference |

|---|---|---|---|

| Sunset Yellow FCF | 0.010–5.0 | 2.3 | mdpi.com |

| Tartrazine | 0.010–5.0 | 3.0 | mdpi.com |

Future Research and Emerging Trends in this compound Chemistry

The unique structural characteristics of this compound, a substituted aromatic compound, position it as a valuable scaffold for further exploration in medicinal chemistry and materials science. While its primary role has been as a versatile intermediate in the synthesis of pharmaceuticals and dyes, emerging trends in science and technology open up new avenues for its application. This article explores the future research directions and emerging trends centered around this compound, focusing on targeted drug delivery, advanced chemical synthesis, computational design, sustainable production, and nanotechnology.

Q & A

Basic: What are the common synthetic routes for 4-Amino-3,5-dimethylbenzoic acid?

Methodological Answer:

A primary synthetic route involves alkylation reactions using ethyl iodide under alkaline conditions. For example, refluxing this compound with ethyl iodide and alkali yields ethyl ester derivatives (42% ester) alongside unaltered acid, suggesting steric hindrance from methyl groups limits full alkylation . Comparative studies with halogenation/amination of benzoic acid precursors (e.g., ) can guide alternative pathways, though methyl substituents may necessitate modified reaction conditions .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation combines distillation-based degradation (e.g., yielding o-toluidine via calcium oxide distillation, as in ) with spectroscopic techniques:

- NMR : Proton environments of methyl and amino groups are resolved in DMSO- (see for analogous triazole derivatives) .

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for verifying steric effects .

Advanced: What challenges arise in alkylation reactions of this compound compared to its analogs?

Methodological Answer:

The methyl groups at positions 3 and 5 create steric hindrance, leading to incomplete alkylation. For instance, ethylation produces ethyl ester (42%) and unaltered acid (15%), whereas analogs like 2-amino-3-methylbenzoic acid yield mono- and diethylated products . To mitigate this, optimize reaction parameters (e.g., prolonged reflux, polar aprotic solvents) or explore protective group strategies for the amino moiety.

Advanced: How do structural modifications influence the metabolic pathways of this compound in microbial systems?

Methodological Answer:

Methyl substituents alter biodegradation mechanisms. For example, Rhodococcus rhodochrous N75 metabolizes 4-hydroxy-3,5-dimethylbenzoic acid (structurally similar) into distinct intermediates compared to Pseudomonas sp. HH35 . This suggests methyl groups may hinder enzymatic cleavage or redirect pathways via hydroxylation. Researchers should conduct comparative LC-MS/MS studies with isotopically labeled substrates to track metabolic fate.

Basic: What spectroscopic methods are optimal for characterizing this compound derivatives?

Methodological Answer:

- 1H NMR : Resolves methyl (δ ~2.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). demonstrates protocol adaptation for triazole analogs .

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and amino (N-H stretch ~3300 cm^{-1) groups.

- HRMS : Validates molecular ion peaks and fragmentation patterns.

Advanced: What are the contradictions in reported reaction outcomes for this compound under varying conditions?

Methodological Answer:

Discrepancies arise in esterification efficiency. reports 42% ethyl ester yield under standard conditions, while similar benzoic acids achieve >80% alkylation. Contradictions may stem from solvent polarity (e.g., ethanol vs. DMF), base strength, or temperature. Systematic kinetic studies with in-situ C NMR monitoring can clarify steric vs. electronic effects .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

It serves as a precursor for heterocyclic systems. For example, coupling with substituted benzaldehydes () forms triazole derivatives via condensation reactions . The methyl groups enhance thermal stability, making it suitable for high-temperature syntheses (e.g., polymer precursors).

Advanced: How does the steric environment of this compound affect its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The 3,5-dimethyl groups hinder nucleophilic attack at the carboxylic acid moiety. Computational modeling (DFT) of transition states (e.g., esterification) reveals increased activation energy due to van der Waals repulsion. Experimental validation via Hammett plots (substituent effects) and kinetic isotope studies can quantify steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.